5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)-
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Overview
Description
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that features an oxazole ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- typically involves the reaction of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of acetic anhydride . This method is efficient and environmentally friendly, as it does not require a reaction solvent or heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
5-(Ethylthio)-2-phenyl-4-(triphenylphosphoranylidene)-4H-imidazole: This compound shares a similar structure but with an imidazole ring instead of an oxazole ring.
4-Arylidene-2-phenyl-5(4H)-oxazolones: These compounds have a similar oxazole core but differ in the substituents attached to the ring.
Uniqueness
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is unique due to its specific combination of an oxazole ring with a thione group and a triphenylphosphoranylidene substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
70615-80-4 |
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Molecular Formula |
C27H20NOPS |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C27H20NOPS/c31-27-26(28-25(29-27)21-13-5-1-6-14-21)30(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ZKPAZGUEMFQKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)O2 |
Origin of Product |
United States |
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